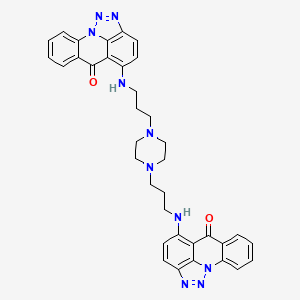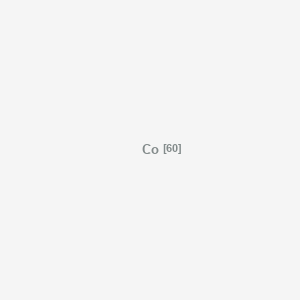
Cobalt-60
概要
説明
Cobalt-60 is a synthetic radioactive isotope of cobalt with a half-life of approximately 5.27 years . It is produced artificially in nuclear reactors and is known for its high-intensity gamma rays. This compound is widely used in various industrial and medical applications due to its radioactive properties.
科学的研究の応用
Cobalt-60 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tracer to study chemical reactions and mechanisms. Its radioactive properties allow researchers to track the movement and transformation of molecules in complex reactions.
Biology: In biological research, this compound is used to study the effects of radiation on living organisms. It is also employed in radiolabeling experiments to trace the movement of biological molecules within cells and tissues.
Medicine: this compound is widely used in radiation therapy for the treatment of cancer.
Industry: In industrial applications, this compound is used for non-destructive testing and inspection of materials.
作用機序
The primary mechanism of action of cobalt-60 is through the emission of beta particles and gamma rays during its radioactive decay. The beta particles and gamma rays interact with biological molecules, causing ionization and damage to cellular structures. In medical applications, this property is harnessed to target and destroy cancerous cells. The gamma rays emitted by this compound can penetrate deep into tissues, making it effective for treating tumors located within the body .
将来の方向性
The production of cobalt-60 is critical to healthcare and, with demand soaring, the challenge is to expand supply . There are a number of initiatives to increase this compound supply . The greatest opportunity to significantly increase the availability of this compound is therefore to develop production into new reactor types .
準備方法
Cobalt-60 is primarily produced through neutron activation of the stable isotope cobalt-59. This process involves placing cobalt-59 in a nuclear reactor where it absorbs neutrons and transforms into this compound . The reaction can be represented as: [ ^{59}{27}Co + n \rightarrow ^{60}{27}Co ]
In industrial settings, this compound is produced by irradiating cobalt-59 in research reactors. The specific activity of this compound can be optimized by adjusting the configuration and number of cobalt-59 pencils within the irradiation box . The production yield is influenced by factors such as the diameter and height of the cobalt-59 pencils and the neutron flux within the reactor.
化学反応の分析
Cobalt-60 undergoes beta decay to form the stable isotope nickel-60. The decay process emits beta particles and gamma rays with energies of 1.17 and 1.33 MeV . The overall nuclear reaction can be summarized as: [ ^{60}{27}Co \rightarrow ^{60}{28}Ni + \beta^- + \gamma ]
This compound does not typically participate in chemical reactions due to its radioactive nature. it can be used as a tracer in various chemical processes to study reaction mechanisms and pathways.
類似化合物との比較
Cobalt-60 is often compared with other radioactive isotopes such as iridium-192 and cesium-137. Each of these isotopes has unique properties that make them suitable for specific applications:
Iridium-192: Like this compound, iridium-192 is used in radiation therapy and industrial radiography.
Cesium-137: Cesium-137 is used in medical and industrial applications similar to this compound. It has a longer half-life of about 30 years, making it suitable for long-term applications.
This compound is unique in its combination of a relatively long half-life and high-energy gamma emissions, making it a versatile and widely used isotope in various fields.
References
特性
IUPAC Name |
cobalt-60 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTLYIVDDKVIGB-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[60Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891751 | |
| Record name | Cobalt 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.933816 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver-white metal; | |
| Record name | Cobalt-60 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1831 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10198-40-0 | |
| Record name | Cobalt-60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10198-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt Co-60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt Co-60 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cobalt 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBALT CO-60 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8182XDPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

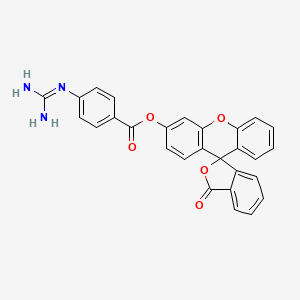
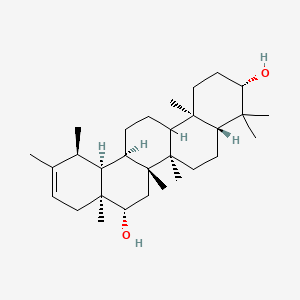

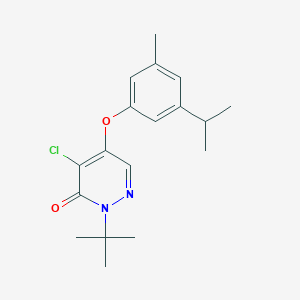

![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)
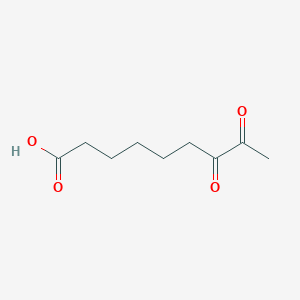


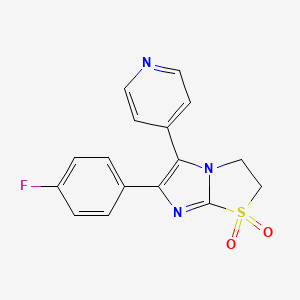
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)
